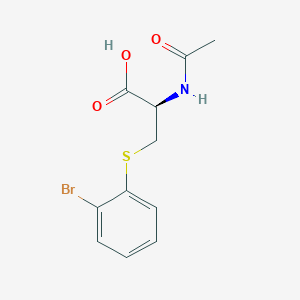

L-Cysteine, N-acetyl-S-(2-bromophenyl)-

Description

Contextualization within Mercapturic Acid Chemistry

The mercapturic acid pathway is a major route for the detoxification and elimination of a wide variety of electrophilic compounds, both foreign (xenobiotic) and endogenous. tandfonline.comnih.gov N-Acetyl-S-(2-bromophenyl)-L-cysteine is a quintessential example of a mercapturic acid.

The discovery of mercapturic acids dates back to 1879 when Baumann and Preusse, and independently Jaffé, isolated them from the urine of dogs that had been administered bromobenzene (B47551) or chlorobenzene. tandfonline.comissx.org These early investigations laid the groundwork for the field of drug metabolism. tandfonline.com Initially, the structure of these metabolites was not fully understood, but it was Baumann who, just five years later, correctly identified them as acetylated cysteine conjugates. issx.org A pivotal moment in understanding this pathway was the discovery of glutathione (B108866) and the later realization that it was the source of the cysteine moiety in mercapturates. tandfonline.comissx.org Research in the mid-20th century further elucidated the multi-step enzymatic process, establishing the central role of glutathione S-transferases (GSTs). tandfonline.comconsensus.app

Mercapturic acids are the final products of a detoxification process that begins with the conjugation of an electrophilic compound with glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). jove.comwikipedia.org This initial reaction is typically catalyzed by glutathione S-transferases. consensus.appresearchgate.net The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferases and dipeptidases to form a cysteine S-conjugate. tandfonline.comresearchgate.net The final step is the N-acetylation of the cysteine conjugate, catalyzed by cysteine S-conjugate N-acetyltransferase, to yield the mercapturic acid. tandfonline.comtaylorandfrancis.com

This pathway effectively transforms lipophilic and potentially toxic compounds into more water-soluble, less toxic metabolites that can be readily excreted from the body, primarily in the urine. tandfonline.comwikipedia.org The measurement of specific mercapturic acids in urine is a valuable tool for biomonitoring human exposure to various environmental and occupational toxicants. nih.govnih.gov

| Step | Enzyme | Function |

| 1 | Glutathione S-transferase (GST) | Catalyzes the conjugation of the electrophile with glutathione. |

| 2 | γ-Glutamyltransferase & Dipeptidases | Remove the glutamate and glycine residues from the glutathione conjugate. |

| 3 | Cysteine S-conjugate N-acetyltransferase | Acetylates the cysteine conjugate to form the mercapturic acid. |

Structural Classification of N-Acetyl-S-(2-bromophenyl)-L-Cysteine

The chemical structure of N-Acetyl-S-(2-bromophenyl)-L-cysteine defines its properties and its classification within organic chemistry.

At its core, N-Acetyl-S-(2-bromophenyl)-L-cysteine is a derivative of the amino acid L-cysteine. ontosight.aiontosight.ai Specifically, it is an N-acetylated amino acid, meaning an acetyl group (CH₃CO-) is attached to the nitrogen atom of the amino group. ebi.ac.ukscience.gov This acetylation is a key step in the formation of mercapturic acids and generally increases the polarity of the molecule, facilitating its excretion. tandfonline.com N-acetyl-L-cysteine (NAC) itself is a well-known compound and a precursor to L-cysteine and glutathione. guidetopharmacology.orgcodeage.comnih.gov The addition of the S-(2-bromophenyl) group further modifies the structure and properties of the parent N-acetyl-L-cysteine molecule.

The presence of a sulfur atom, originating from the thiol group of cysteine, classifies N-Acetyl-S-(2-bromophenyl)-L-cysteine as an organosulfur compound. nih.govmdpi.com The sulfur atom forms a thioether bond with the 2-bromophenyl group. Organosulfur compounds are widespread in nature and play crucial roles in various biological processes. mdpi.comresearchgate.net In the context of this specific molecule, the sulfur linkage is a direct result of the detoxification pathway.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113276-92-9 |

|---|---|

Molecular Formula |

C11H12BrNO3S |

Molecular Weight |

318.19 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-bromophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H12BrNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |

InChI Key |

BCEPAWKGKVEGSZ-VIFPVBQESA-N |

SMILES |

CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=CC=C1Br)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |

Synonyms |

O-BPMA ortho-bromophenylmercapturic acid S-(2-bromophenyl)mercapturic acid |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Acetyl S 2 Bromophenyl L Cysteine and Its Analogues

Precursor Synthesis and Functionalization

The synthesis of N-Acetyl-S-(2-bromophenyl)-L-cysteine commences with the strategic modification of L-cysteine, a naturally occurring amino acid. This initial phase is critical for ensuring the correct connectivity and for protecting reactive functional groups to prevent unwanted side reactions in subsequent steps.

Methods for L-Cysteine Derivatization

The derivatization of L-cysteine is a fundamental step in the synthesis of its S-aryl analogues. The primary objectives of derivatization are to protect the amino and carboxyl groups, allowing for selective reaction at the thiol moiety. Common strategies include esterification of the carboxylic acid and protection of the amine. For instance, the carboxylic acid is often converted to a methyl or ethyl ester to enhance solubility in organic solvents and to prevent its participation in subsequent reactions.

Another critical aspect of L-cysteine derivatization is the management of the thiol group. In some synthetic routes, the thiol group is protected temporarily, although for the synthesis of S-aryl derivatives, it is the reactive site. The choice of protecting groups is crucial and must be orthogonal to the conditions used for N-acetylation and S-arylation, meaning they can be removed without affecting other parts of the molecule.

Introduction of the Acetyl Moiety (N-Acylation)

The introduction of the acetyl group at the nitrogen atom of L-cysteine or its S-aryl derivative is a key step in forming the final N-acetylated product. This N-acylation is typically achieved through the reaction of the free amino group with an acetylating agent.

A widely used and efficient method for the N-acetylation of L-cysteine involves the use of acetic anhydride (B1165640). nih.govresearchgate.net The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct. Common bases include sodium acetate. nih.gov The reaction conditions, such as temperature and solvent, are carefully controlled to ensure complete acetylation while minimizing side reactions. researchgate.net For example, the reaction can be performed in a mixture of water and an organic solvent like tetrahydrofuran. nih.gov

Alternatively, acetyl chloride can be employed as the acetylating agent. researchgate.net This reagent is more reactive than acetic anhydride and the reaction is typically performed in an aprotic solvent. The choice between acetic anhydride and acetyl chloride often depends on the specific substrate and the desired reaction conditions.

An alternative two-step process involves the acylation of L-cystine, the disulfide-linked dimer of cysteine, followed by a reduction step to yield N-acetylcysteine. nih.gov This method can be advantageous in certain synthetic strategies. nih.gov

| Acetylation Method | Reagent | Typical Conditions | Key Considerations |

| Direct Acylation | Acetic Anhydride | Aqueous or organic solvent, controlled pH and temperature. researchgate.net | Good for direct acetylation of L-cysteine. |

| Direct Acylation | Acetyl Chloride | Aprotic solvent. | Higher reactivity than acetic anhydride. |

| Two-Step Method | Acylation of L-cystine followed by reduction | 1. Acetic anhydride 2. Reducing agent (e.g., zinc) | Can be an alternative route to N-acetylcysteine. nih.gov |

Formation of the S-Aryl Bond

The formation of the thioether linkage between the sulfur atom of N-acetyl-L-cysteine and the 2-bromophenyl group is the cornerstone of the synthesis. This can be accomplished through several methods, primarily involving metal-catalyzed coupling reactions or nucleophilic aromatic substitution.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type condensations, are a powerful tool for the formation of C-S bonds. In the context of N-Acetyl-S-(2-bromophenyl)-L-cysteine synthesis, this would involve the reaction of N-acetyl-L-cysteine with a suitable 2-bromophenyl halide, such as 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene (B107964), in the presence of a copper catalyst.

The reaction typically requires a copper(I) or copper(II) salt as the catalyst, a ligand to stabilize the copper complex, and a base. The choice of ligand is critical for the efficiency of the reaction. While not explicitly detailed for this specific product, related syntheses of S-aryl-cysteine derivatives have utilized copper powder in solvents like dimethylformamide. google.com A practical and straightforward method for cysteine thioarylation under mild, redox-neutral conditions involves a photoactive copper complex formed in situ from a copper salt and the cysteine-containing substrate. masterorganicchemistry.com

| Catalyst System | Aryl Source | General Conditions | Advantages |

| Copper Powder | Bromobenzene (B47551) | Dimethylformamide, elevated temperature. google.com | Traditional method. |

| In situ formed photoactive Copper Complex | Aryl Halide | Mild, redox-neutral conditions. masterorganicchemistry.com | Operationally simple. |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the S-aryl bond. This reaction is contingent on the aromatic ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of electron-withdrawing groups on the aromatic ring facilitates the SNAr reaction. nih.gov

In the case of a 2-bromophenyl group, the bromine atom itself is not a strong activating group for SNAr. However, if the aromatic ring contains other electron-withdrawing substituents, the reaction can proceed. The reaction involves the attack of the thiolate anion of N-acetyl-L-cysteine on the carbon atom bearing a suitable leaving group (e.g., a halogen) on the aromatic ring. The reaction typically proceeds via a Meisenheimer complex intermediate. libretexts.org

For the synthesis of N-Acetyl-S-(2-bromophenyl)-L-cysteine via this route, a more activated derivative of 2-bromobenzene, such as one containing a nitro group ortho or para to the leaving group, would likely be required for the reaction to proceed efficiently.

Stereochemical Control in Synthesis

Maintaining the stereochemical integrity of the L-cysteine chiral center is of paramount importance throughout the synthetic sequence. The L-enantiomer is the naturally occurring form, and its stereochemistry is often crucial for biological activity. Racemization, the formation of an equal mixture of L- and D-enantiomers, can occur under harsh reaction conditions, particularly those involving strong bases or high temperatures.

During the synthesis of S-aryl-L-cysteine derivatives, it is essential to employ conditions that minimize the risk of racemization. Methods for the synthesis of S-aryl-L-cysteine have been developed that provide the product with a high enantiomeric excess, indicating that the stereocenter remains largely intact. google.com For instance, careful control of the reaction conditions during the S-arylation step is critical. A study on cysteine racemization in peptide synthesis highlights the stability of certain S-derivatized cysteines to acid-induced racemization, suggesting that appropriate derivatization can help preserve stereochemistry. nih.gov

Monitoring the stereochemical purity of the final product and intermediates is typically performed using chiral chromatography techniques, such as chiral HPLC, or by derivatization with a chiral reagent followed by analysis.

Advanced Synthetic Techniques

Advanced synthetic strategies for N-acetyl-S-(2-bromophenyl)-L-cysteine and its analogues primarily revolve around the S-arylation of N-acetyl-L-cysteine. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic sulfur atom of the N-acetyl-L-cysteine thiolate attacks an electron-deficient aromatic ring, displacing a leaving group. For the synthesis of N-acetyl-S-(2-bromophenyl)-L-cysteine, a suitable 2-bromophenyl electrophile is required.

One-pot synthesis offers a streamlined and efficient route to N-acetyl-S-(2-bromophenyl)-L-cysteine, minimizing the need for isolation of intermediates and thereby reducing waste and saving time. A plausible one-pot strategy would involve the following steps carried out in a single reaction vessel:

Deprotonation of N-acetyl-L-cysteine: The synthesis is initiated by the deprotonation of the thiol group of N-acetyl-L-cysteine using a suitable base to form the more nucleophilic thiolate anion. This is a critical step as the thiol itself is not a sufficiently strong nucleophile to attack the aromatic ring.

Nucleophilic Attack: The in-situ generated thiolate then reacts with a suitable 2-bromophenylating agent. For an effective SNAr reaction, the aromatic ring of the 2-bromophenylating agent typically needs to be activated by at least one strong electron-withdrawing group (e.g., a nitro group) ortho or para to the leaving group. Therefore, a likely reactant would be a compound like 1,2-dibromobenzene or 1-bromo-2-nitrobenzene, where one of the halogens or the nitro group is displaced.

Work-up: The reaction is then quenched, and the product is isolated.

While a specific one-pot protocol for N-acetyl-S-(2-bromophenyl)-L-cysteine is not extensively documented in publicly available literature, analogous one-pot syntheses of S-substituted-L-cysteine derivatives have been successfully employed, for instance, in the preparation of S-substituted-l-cysteine sulfoxides using genetically engineered Escherichia coli. nih.gov

The success of the synthesis of N-acetyl-S-(2-bromophenyl)-L-cysteine is highly dependent on the careful optimization of several reaction parameters to ensure high yield and purity of the final product.

Temperature: The S-arylation of N-acetyl-L-cysteine is typically carried out at room temperature. nih.gov Elevated temperatures could lead to side reactions and decomposition of the product. For instance, in the synthesis of the parent compound, N-acetylcysteine, the acylation reaction is often warmed to around 60°C for a short period. uomustansiriyah.edu.iq However, the subsequent S-arylation step is generally milder.

pH: The pH of the reaction medium is a critical factor. A basic environment is necessary to deprotonate the thiol group of N-acetyl-L-cysteine to form the thiolate anion, which is a much stronger nucleophile. The pKa of the thiol group in N-acetylcysteine is approximately 9.5. nih.gov Therefore, a pH above this value would ensure a significant concentration of the thiolate. Optimal yields for similar cysteine arylation reactions have been achieved in buffer solutions with a pH of around 8.0, such as a Tris buffer. nih.gov In the synthesis of N-acetylcysteine itself, the pH is adjusted to between 8 and 11 for the acylation step. google.com

Solvents: The choice of solvent is crucial for ensuring that all reactants are sufficiently soluble and that the reaction proceeds efficiently. A mixture of an aqueous buffer and a polar aprotic solvent is often employed. The aqueous buffer maintains the desired pH, while the organic solvent helps to dissolve the aromatic substrate. Dimethyl sulfoxide (B87167) (DMSO) is a common choice of co-solvent. nih.gov For the synthesis of N-acetylcysteine, aqueous solutions are commonly used. google.com

The following table summarizes the typical optimized reaction conditions for the S-arylation of cysteine derivatives based on analogous reactions.

| Parameter | Optimized Condition | Rationale |

| Temperature | Room Temperature | Minimizes side reactions and product degradation. |

| pH | ~8.0 | Ensures deprotonation of the thiol group to the more nucleophilic thiolate. |

| Solvents | Aqueous Buffer (e.g., Tris) with a co-solvent (e.g., DMSO) | Maintains pH and ensures solubility of all reactants. |

| Reactant Ratio | Excess of arylating agent (e.g., 3 equivalents) | Drives the reaction to completion. nih.gov |

After the synthesis, a robust purification strategy is essential to isolate N-acetyl-S-(2-bromophenyl)-L-cysteine from unreacted starting materials, by-products, and other impurities. A multi-step purification process is often employed.

Crystallization: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent system is critical. For N-acetylcysteine, a mixture of rectified spirit and water (1:1) is used for recrystallization. uomustansiriyah.edu.iq For S-aryl derivatives, a similar polar solvent system would likely be effective. The process typically involves dissolving the crude product in a minimum amount of a hot solvent mixture, followed by slow cooling to allow for the formation of pure crystals.

Washing: The filtered crude product is often washed with cold water to remove water-soluble impurities. uomustansiriyah.edu.iq Depending on the solubility characteristics of the impurities, other solvents may also be used for washing.

Chromatography: For achieving very high purity, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and analysis of N-acetyl-cysteine and its derivatives. mdpi.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common choice.

The following table outlines a general purification workflow for N-acetyl-S-(2-bromophenyl)-L-cysteine.

| Purification Step | Description | Purpose |

| Filtration | The crude product is filtered from the reaction mixture. | Initial separation of the solid product from the liquid phase. |

| Washing | The filtered solid is washed with cold water and/or other suitable solvents. | To remove soluble impurities. |

| Recrystallization | The washed solid is dissolved in a hot solvent system and allowed to cool slowly to form crystals. | To obtain a product with high purity by separating it from less soluble and more soluble impurities. |

| Drying | The purified crystals are dried under vacuum. | To remove residual solvents. |

| Chromatography (Optional) | Techniques like HPLC can be used for further purification if required. | To achieve very high purity for analytical or other sensitive applications. |

Biochemical Pathways and Enzymatic Transformations Involving N Acetyl S 2 Bromophenyl L Cysteine

The Mercapturic Acid Biotransformation Pathway

The mercapturic acid pathway is a major route for the metabolism of a wide array of electrophilic compounds, both of xenobiotic and endogenous origin. tandfonline.comnih.gov The end products, mercapturic acids (N-acetyl-L-cysteine S-conjugates), are formed through a sequence of four enzymatic steps. nih.govresearchgate.net This pathway plays a significant role in protecting cellular macromolecules from damage by reactive electrophiles. karger.comkarger.com

The initial and pivotal step in the mercapturic acid pathway is the conjugation of the electrophilic xenobiotic with the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine). tandfonline.comwikipedia.org In the case of bromobenzene (B47551), it is first metabolized by cytochrome P450 monooxygenases to form reactive electrophilic intermediates, such as bromobenzene-3,4-oxide. karger.comkarger.com This reactive epoxide is then detoxified by conjugation with glutathione. karger.comkarger.com

The conjugation of glutathione with electrophilic compounds is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). tandfonline.comwikipedia.org These enzymes facilitate the nucleophilic attack of the sulfhydryl group of glutathione on the electrophilic center of the xenobiotic, leading to the formation of a glutathione S-conjugate. mostwiedzy.plyoutube.com This enzymatic reaction is significantly faster than the spontaneous reaction. mostwiedzy.pl The resulting glutathione S-conjugates are typically less toxic and more water-soluble than the parent compounds. tandfonline.com Studies have shown that hepatotoxic chemicals like bromobenzene can alter the activity and isozymic composition of hepatic GSTs. nih.gov

Table 1: Key Enzymes and their Functions in the Mercapturic Acid Pathway

| Enzyme | Function |

| Glutathione S-Transferases (GSTs) | Catalyze the initial conjugation of electrophiles with glutathione. tandfonline.comwikipedia.org |

| γ-Glutamyltransferase (GGT) | Removes the γ-glutamyl residue from the glutathione S-conjugate. tandfonline.comwikipedia.org |

| Dipeptidases | Cleave the glycine (B1666218) residue from the cysteinyl-glycine S-conjugate. tandfonline.comwikipedia.org |

| Cysteine S-conjugate N-acetyltransferase | Catalyzes the N-acetylation of the cysteine S-conjugate to form the final mercapturic acid. tandfonline.comnih.gov |

Following the initial conjugation, the glutathione S-conjugate undergoes sequential hydrolysis to yield a cysteine S-conjugate. tandfonline.comwikipedia.org This process involves the removal of the glutamate (B1630785) and glycine residues from the glutathione moiety.

The first step in the hydrolysis is catalyzed by γ-glutamyltransferase (GGT), an enzyme located on the outer surface of the cell membrane. mdpi.com GGT removes the γ-glutamyl residue from the glutathione S-conjugate, transferring it to an acceptor molecule, which can be an amino acid or another peptide. mdpi.comnih.gov This reaction produces a cysteinyl-glycine S-conjugate. tandfonline.com The activity of GGT is crucial in the metabolism of glutathione and its conjugates. nih.gov

The resulting cysteinyl-glycine S-conjugate is then cleaved by various dipeptidases, such as aminopeptidase N or cysteinylglycine (B43971) dipeptidase, to remove the glycine residue. tandfonline.comnih.gov This enzymatic action yields a cysteine S-conjugate, which is the penultimate intermediate in the mercapturic acid pathway. tandfonline.com The majority of hepatic cysteinylglycine S-conjugate dipeptidase activity is found in the cytosol. nih.gov

The final step in the formation of mercapturic acids is the N-acetylation of the cysteine S-conjugate. tandfonline.comwikipedia.org This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the amino group of the cysteine S-conjugate. nih.govresearchgate.net The resulting N-acetyl-S-(2-bromophenyl)-L-cysteine is the final, water-soluble mercapturic acid that is readily excreted from the body, primarily in the urine. tandfonline.comwikipedia.org

N-Acetylation of Cysteine S-Conjugates

Cysteine S-Conjugate N-Acetyltransferases (e.g., NAT8)

The formation of N-acetyl-S-(2-bromophenyl)-L-cysteine is a critical step in the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. This reaction is catalyzed by cysteine S-conjugate N-acetyltransferases. The key enzyme identified in this process is N-acetyltransferase 8 (NAT8), a microsomal enzyme predominantly expressed in the liver and kidneys. NAT8 facilitates the transfer of an acetyl group to the amino group of S-substituted L-cysteine conjugates.

While specific kinetic data for S-(2-bromophenyl)-L-cysteine as a substrate for NAT8 are not extensively documented, studies on analogous aromatic cysteine conjugates provide insight into the enzyme's function. For instance, NAT8 has been shown to catalyze the N-acetylation of various S-aryl-cysteine conjugates. The general reaction mechanism involves the nucleophilic attack of the amino group of the cysteine conjugate on the acetyl group of Acetyl-CoA. Research on substrates like S-benzyl-L-cysteine and 4-nitro-S-benzyl-L-cysteine has helped to characterize the enzymatic activity of NAT8.

Table 1: Examples of Aromatic Cysteine Conjugates as Substrates for N-Acetyltransferase 8 (NAT8)

| Substrate | Enzyme Source | Kinetic Parameter (Kₘ) | Reference |

| S-benzyl-L-cysteine | Rat Kidney Microsomes | 140 µM | bac-lac.gc.ca |

| 4-nitro-S-benzyl-L-cysteine | Porcine Kidney Microsomes | 77 µM (radioactive assay) | bac-lac.gc.ca |

| 4-nitro-S-benzyl-L-cysteine | Porcine Kidney Microsomes | 21.3 mM - 36.2 mM (HPLC assay) | bac-lac.gc.ca |

Note: The significant difference in Kₘ values for 4-nitro-S-benzyl-L-cysteine highlights the variability that can be observed with different assay methods.

Acetyl-CoA as Acetyl Donor

The universal acetyl group donor for the N-acetylation of S-(2-bromophenyl)-L-cysteine by NAT8 is Acetyl-Coenzyme A (Acetyl-CoA). This high-energy thioester provides the acetyl moiety that is transferred to the amino group of the cysteine conjugate, forming an amide linkage and resulting in the formation of N-acetyl-S-(2-bromophenyl)-L-cysteine. The other product of this reaction is Coenzyme A (CoA). The availability of Acetyl-CoA within the cell is a crucial factor that can influence the rate of mercapturic acid formation. This molecule is a central hub in cellular metabolism, derived from various sources including glycolysis, fatty acid oxidation, and the breakdown of certain amino acids.

Deacetylation of N-Acetyl-S-(2-bromophenyl)-L-Cysteine

The deacetylation of N-acetyl-S-(2-bromophenyl)-L-cysteine represents a reversible step in the mercapturic acid pathway, leading back to the formation of the corresponding cysteine S-conjugate. This process is catalyzed by a class of enzymes known as acylases.

Enzymatic Hydrolysis by Acylases (e.g., Acylase I, N-acyl-L-amino-acid amidohydrolase)

Acylase I (N-acyl-L-amino-acid amidohydrolase) is a cytosolic enzyme that demonstrates broad substrate specificity, catalyzing the hydrolysis of the N-acetyl group from a variety of N-acetylated amino acids, including S-substituted N-acetyl-L-cysteines. nih.gov This enzymatic action is a hydrolytic cleavage, utilizing a water molecule to break the amide bond. Acylase I is found in various tissues, with significant activity in the kidneys and liver. epa.gov

Formation of S-(2-bromophenyl)-L-Cysteine

The direct product of the enzymatic hydrolysis of N-acetyl-S-(2-bromophenyl)-L-cysteine by Acylase I is S-(2-bromophenyl)-L-cysteine and acetate. The regeneration of this cysteine S-conjugate is a critical juncture in the metabolic pathway, as it can either be re-acetylated to the mercapturic acid and targeted for excretion or it can proceed down a bioactivation pathway.

Bioactivation and Further Transformations

While the mercapturic acid pathway is primarily a detoxification route, the intermediate S-cysteine conjugates can, in some cases, be bioactivated to reactive metabolites.

Cysteine S-Conjugate β-Lyase Reactions

Cysteine S-conjugate β-lyase (β-lyase) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that can catalyze the cleavage of the C-S bond of certain cysteine S-conjugates. This enzyme has been shown to act on a broad range of substrates, including aromatic conjugates such as those derived from bromobenzene. creative-enzymes.comqmul.ac.uk The reaction involves the elimination of the S-substituent, leading to the formation of pyruvate (B1213749), ammonia, and a reactive thiol.

In the case of S-(2-bromophenyl)-L-cysteine, the action of β-lyase would lead to the formation of 2-bromothiophenol, pyruvate, and ammonia. 2-Bromothiophenol is a reactive metabolite that can potentially bind to cellular macromolecules, leading to toxicity. This bioactivation pathway is of particular toxicological significance as it can convert a relatively stable detoxification product into a reactive species. The activity of cysteine S-conjugate β-lyase is present in both the liver and kidneys, with the kidney often being a primary site for the toxicity of compounds bioactivated through this pathway. nih.govnih.gov

Table 2: Products of the Cysteine S-Conjugate β-Lyase Reaction with S-(2-bromophenyl)-L-Cysteine

| Substrate | Enzyme | Products |

| S-(2-bromophenyl)-L-cysteine | Cysteine S-conjugate β-lyase | 2-Bromothiophenol, Pyruvate, Ammonia |

Formation of Reactive Metabolites

The biotransformation of N-acetyl-S-(2-bromophenyl)-L-cysteine can lead to the formation of reactive metabolites, a process of significant toxicological importance. This bioactivation is primarily associated with the enzymatic activity of cysteine S-conjugate β-lyases. These enzymes catalyze the cleavage of the C-S bond in the cysteine conjugate, which is formed after the deacetylation of N-acetyl-S-(2-bromophenyl)-L-cysteine.

The initial step in this pathway involves the hydrolysis of N-acetyl-S-(2-bromophenyl)-L-cysteine to S-(2-bromophenyl)-L-cysteine. This reaction is catalyzed by acylase I, an enzyme known to deacetylate a variety of N-acetyl-L-amino acids nih.gov. The resulting S-(2-bromophenyl)-L-cysteine then serves as a substrate for cysteine S-conjugate β-lyases nih.govresearchgate.netnih.govwikipedia.org.

The action of cysteine S-conjugate β-lyase on S-(2-bromophenyl)-L-cysteine results in a β-elimination reaction, yielding pyruvate, ammonia, and a reactive thiol, 2-bromothiophenol researchgate.netnih.govwikipedia.org. The formation of such reactive thiols is a key step in the toxification of various halogenated xenobiotics researchgate.net. Studies on analogous brominated compounds have shown that the resulting thiols can be highly reactive and may undergo further oxidation or other reactions to form even more toxic species nih.govnih.gov.

For instance, research on bromobenzene has revealed the formation of multiple reactive metabolites, including epoxides and quinones, which can covalently bind to cellular macromolecules nih.gov. While one study on the direct metabolism of 2-bromophenol did not find evidence of reactive metabolite formation from this specific compound, the enzymatic processing of the cysteine conjugate presents a distinct bioactivation pathway worktribe.com. The bioactivation of bromine-containing cysteine S-conjugates by β-lyase has been demonstrated to produce mutagenic intermediates nih.gov. This suggests that the 2-bromothiophenol generated from S-(2-bromophenyl)-L-cysteine could be a precursor to reactive species capable of inducing cellular damage.

Table 1: Enzymatic Steps in the Formation of Reactive Metabolites from N-Acetyl-S-(2-bromophenyl)-L-Cysteine

| Step | Substrate | Enzyme | Product(s) | Significance |

| 1 | N-acetyl-S-(2-bromophenyl)-L-cysteine | Acylase I | S-(2-bromophenyl)-L-cysteine, Acetate | Deacetylation to form the cysteine conjugate. nih.gov |

| 2 | S-(2-bromophenyl)-L-cysteine | Cysteine S-conjugate β-lyase | 2-bromothiophenol, Pyruvate, Ammonia | Formation of a reactive thiol intermediate. nih.govresearchgate.netnih.govwikipedia.org |

Interorgan Dynamics of Mercapturic Acids and Related Conjugates

The interorgan transport of N-acetyl-S-(2-bromophenyl)-L-cysteine and its related conjugates is a critical determinant of its metabolism and potential toxicity. This process involves the coordinated action of several organs, primarily the liver and the kidneys, and relies on specific transporter proteins nih.govnih.govsemanticscholar.org.

Following its formation, likely in the liver where the initial conjugation of the xenobiotic with glutathione occurs, N-acetyl-S-(2-bromophenyl)-L-cysteine enters the systemic circulation. From the bloodstream, it is transported to the kidneys for elimination. The excretion of mercapturic acids is an active process mediated by organic anion transporters (OATs) located in the basolateral membrane of renal proximal tubular cells nih.govresearchgate.netdoi.org.

The structure of the mercapturic acid can significantly influence its interaction with these transporters and, consequently, its route of excretion nih.govresearchgate.net. While some mercapturic acids are efficiently cleared into the urine, others may be preferentially excreted via the feces nih.govresearchgate.net. The specific transport characteristics of N-acetyl-S-(2-bromophenyl)-L-cysteine have not been explicitly detailed in the available literature, but based on the general principles of mercapturic acid transport, it is expected to be a substrate for renal OATs nih.govresearchgate.netdoi.org.

The interorgan dynamics also play a crucial role in the bioactivation of this compound. The deacetylation of N-acetyl-S-(2-bromophenyl)-L-cysteine to its corresponding cysteine conjugate, S-(2-bromophenyl)-L-cysteine, can occur in the kidneys, which have high acylase I activity nih.gov. The subsequent action of cysteine S-conjugate β-lyase, also present in the kidneys, can then lead to the in situ formation of reactive metabolites within this organ, contributing to potential nephrotoxicity nih.govresearchgate.netnih.gov.

Table 2: Key Organs and Transporters in the Interorgan Dynamics of N-Acetyl-S-(2-bromophenyl)-L-Cysteine

| Organ/System | Role | Key Transporters/Enzymes |

| Liver | Primary site of glutathione conjugation and mercapturic acid formation. | Glutathione S-transferases, γ-Glutamyltransferase, Dipeptidases, N-acetyltransferase |

| Bloodstream | Circulation of N-acetyl-S-(2-bromophenyl)-L-cysteine to other organs. | - |

| Kidneys | Elimination from the body and potential site of bioactivation. | Organic Anion Transporters (OATs), Acylase I, Cysteine S-conjugate β-lyase nih.govnih.govresearchgate.netdoi.org |

Advanced Analytical Methodologies for N Acetyl S 2 Bromophenyl L Cysteine Analysis

Chromatographic Techniques

Chromatography stands as a cornerstone in the analytical arsenal (B13267) for the separation and quantification of N-acetyl-S-(2-bromophenyl)-L-cysteine from complex biological matrices. The versatility of chromatographic methods allows for tailored approaches to achieve high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of mercapturic acids due to its high resolution and sensitivity. nih.gov While specific methods for N-acetyl-S-(2-bromophenyl)-L-cysteine are not extensively documented in publicly available literature, methodologies developed for similar compounds, such as S-phenylmercapturic acid, provide a strong foundation. For instance, an HPLC-MS method for S-phenylmercapturic acid in human urine has been established with a detection limit of 1.2 µg/L. sigmaaldrich.com This method utilizes liquid-liquid extraction and a C18 column for separation, with mass spectrometric detection. sigmaaldrich.com Such an approach is readily adaptable for the analysis of its brominated analogue.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of N-acetylcysteine and its derivatives. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Research Findings: A typical RP-HPLC system for the analysis of mercapturic acids would involve a C18 stationary phase. The mobile phase often consists of an aqueous component (such as water with a small percentage of formic acid to control pH and improve peak shape) and an organic modifier (typically acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.

A study on the analysis of various mercapturic acids in urine utilized an ultra-performance liquid chromatography (UPLC) system with a C18 column. chemrxiv.org The gradient started with 0% organic solvent and increased to 95% over several minutes, demonstrating the utility of this approach for separating a wide range of mercapturic acids. chemrxiv.org

Data Table: Illustrative RP-HPLC Parameters for Mercapturic Acid Analysis

| Parameter | Value |

| Column | C18 (e.g., 2.1 mm x 150 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.45 mL/min |

| Column Temperature | 45 °C |

| Detection | Mass Spectrometry (MS) |

This table represents typical starting conditions for method development for N-acetyl-S-(2-bromophenyl)-L-cysteine, based on methods for similar compounds.

Ion-pair chromatography is a variation of RP-HPLC that is particularly useful for enhancing the retention of polar and ionic compounds, such as N-acetylcysteine and its derivatives, on a reversed-phase column. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention.

Research Findings: For the analysis of N-acetylcysteine and related thiols, ion-pairing reagents like tetramethylammonium (B1211777) hydroxide (B78521) have been successfully used. nih.gov Another study utilized dithiothreitol (B142953) for the reduction of oxidized forms of N-acetylcysteine in plasma, followed by separation using ion-pair liquid chromatography on a C18 column. nih.gov Tributylamine is another ion-pairing agent used to retain acidic compounds. scispace.com

Data Table: Example Ion-Pair Chromatography Conditions

| Parameter | Value |

| Column | Reversed-Phase C18 |

| Mobile Phase | Aqueous buffer with an ion-pairing reagent (e.g., tributylamine) and an organic modifier (e.g., acetonitrile) |

| Detection | UV or Mass Spectrometry |

This table illustrates a general setup for ion-pair chromatography that could be adapted for N-acetyl-S-(2-bromophenyl)-L-cysteine.

Gas Chromatography (GC)

Gas chromatography (GC) is a highly sensitive and specific technique that can be employed for the analysis of volatile or semi-volatile derivatives of mercapturic acids. For non-volatile compounds like N-acetyl-S-(2-bromophenyl)-L-cysteine, a derivatization step is necessary to increase their volatility.

Research Findings: A specific GC method has been developed for the analysis of bromophenylmercapturic acids in urine. nih.gov This method involves the hydrolysis of the mercapturic acids to form the corresponding bromothiophenols. These are then acetylated and extracted into an organic solvent for analysis by GC with a flame ionization detector (FID). nih.gov This approach offers specificity for brominated mercapturic acids. For other N-acetylcysteine derivatives, tandem mass spectrometry (GC/MS/MS) has been used, achieving detection limits in the low ppb range after derivatization (e.g., methylation). nih.gov

Data Table: GC Method Parameters for Bromophenylmercapturic Acid Analysis

| Parameter | Description |

| Derivatization | Hydrolysis to bromothiophenol followed by acetylation |

| Column | Suitable capillary column for separation of acetylated bromothiophenols |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Sample Matrix | Urine |

This table is based on a published method for the analysis of bromophenylmercapturic acids and is directly relevant to N-acetyl-S-(2-bromophenyl)-L-cysteine. nih.gov

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.org It offers advantages such as short analysis times, high resolution, and minimal sample and reagent consumption.

Research Findings: While specific applications of CE for N-acetyl-S-(2-bromophenyl)-L-cysteine are not readily available, the technique has been successfully applied to the analysis of other cysteine-engineered antibody-drug conjugates and related compounds. nih.gov Capillary Zone Electrophoresis (CZE), a mode of CE, separates molecules based on their charge-to-mass ratio. sciex.com For a compound like N-acetyl-S-(2-bromophenyl)-L-cysteine, which possesses a carboxyl group, separation in a basic buffer system would result in the migration of the anionic species towards the anode. The separation of mercaptopurine and thioguanine has been achieved in under 3 minutes using CZE. nih.gov

Data Table: General Capillary Zone Electrophoresis Parameters

| Parameter | Value |

| Capillary | Fused Silica (e.g., 37 cm x 75 µm) |

| Background Electrolyte | Borate buffer (e.g., 22.2 mM, pH 9.0) |

| Voltage | 20 kV |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | UV (e.g., 280 nm) |

This table provides a representative set of parameters for a CZE method that could be developed for the analysis of N-acetyl-S-(2-bromophenyl)-L-cysteine.

Size Exclusion Chromatography

Size Exclusion Chromatography (SEC) separates molecules based on their size in solution. It is most commonly applied to the analysis of large molecules like proteins and polymers. While not a primary technique for the analysis of small molecules like N-acetyl-S-(2-bromophenyl)-L-cysteine on its own, it plays a crucial role in sample preparation, particularly in the analysis of biological samples.

Research Findings: In the context of analyzing cysteine-conjugated antibody-drug conjugates (ADCs), SEC is used for online desalting and buffer exchange prior to mass spectrometry. thermofisher.comlcms.cz This allows for the removal of interfering salts and small molecules, enabling the analysis of the larger conjugate. lcms.cz For a small molecule like N-acetyl-S-(2-bromophenyl)-L-cysteine, SEC would not be a suitable technique for achieving high-resolution separation from other small molecules of similar size. However, it could be used as a sample clean-up step to separate it from high-molecular-weight components in a biological matrix.

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone for the analysis of N-Acetyl-S-(2-bromophenyl)-L-cysteine, offering unparalleled sensitivity and specificity. Its application in conjunction with chromatographic separation techniques provides robust analytical platforms.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the determination of mercapturic acids like N-Acetyl-S-(2-bromophenyl)-L-cysteine in biological samples. These techniques offer high sensitivity and selectivity, which is essential for quantifying trace amounts of the analyte in complex matrices such as urine and plasma.

In a typical LC-MS/MS workflow, the sample undergoes chromatographic separation, often using a reversed-phase column, before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for these types of analytes. The mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance specificity and achieve low detection limits. For instance, in the analysis of a related compound, N-acetyl-S-(n-propyl)-l-cysteine, the MS was operated in negative ion mode with SIM at m/z 204 for the analyte and m/z 211 for its deuterated internal standard. nih.gov

The development of ultra-performance liquid chromatography (UPLC) has further improved the speed and resolution of these analyses. scispace.com Two-dimensional liquid chromatography (LC/LC-ESI-MS/MS) procedures have also been developed to automate sample enrichment and clean-up, leading to high-throughput and reliable detection. nih.gov

Key Parameters in LC-MS/MS Analysis of Related Mercapturic Acids:

| Parameter | N-acetyl-S-(n-propyl)-l-cysteine nih.gov | N-acetyl-S-(2-hydroxyethyl)-L-cysteine nih.gov | N-acetyl-S-(2-cyanoethyl)-cysteine & N-acetyl-S-(2-hydroxyethyl)-cysteine nih.gov |

| Chromatography | Aqua 3 µm C18 300A column | High-Performance Liquid Chromatography | Rapid Resolution Liquid Chromatography |

| Ionization | Electrospray Ionization (ESI), negative ion mode | Not Specified | Electrospray Ionization (ESI) |

| Detection Mode | Selected Ion Monitoring (SIM) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |

| m/z Monitored | 204 for analyte, 211 for internal standard | Not Specified | Not Specified |

| Limit of Detection | ~0.01 µg/ml in urine | 0.68 µg/L in a 1-mL urine sample | Not Specified |

| Recovery | 96-103% | Not Specified | 97.1-112.7% for CEMA, 98.2-106.0% for HEMA |

While LC-MS is more common for non-volatile compounds like N-Acetyl-S-(2-bromophenyl)-L-cysteine, Gas Chromatography-Mass Spectrometry (GC-MS) can be used after appropriate derivatization to increase the volatility of the analyte. scispace.com This derivatization step, however, can add complexity to the sample preparation process. GC-MS offers excellent chromatographic resolution and is a powerful tool for structural elucidation based on fragmentation patterns. iosrjournals.org

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method. nih.gov While not as common for the direct analysis of N-Acetyl-S-(2-bromophenyl)-L-cysteine, techniques like Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) coupled with chromatography could theoretically be used for specialized applications, such as studying the interaction of the compound with metals. For instance, L-cysteine has been used to stabilize mercury ions in complex samples for analysis by ICP-OES. nih.gov This approach, however, is not a standard method for the quantification of the mercapturic acid itself.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and characterization of N-Acetyl-S-(2-bromophenyl)-L-cysteine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of N-Acetyl-S-(2-bromophenyl)-L-cysteine.

In the ¹H NMR spectrum of the parent compound, N-acetyl-L-cysteine, characteristic signals are observed for the different protons in the molecule. For example, in D₂O, the methyl protons of the acetyl group typically appear around 2.0 ppm, the methylene (B1212753) protons adjacent to the sulfur atom appear as a multiplet around 2.8-3.0 ppm, and the alpha-proton on the chiral center appears around 4.4-4.6 ppm. researchgate.netopensciencepublications.com The introduction of the 2-bromophenyl group would induce significant shifts in the signals of the cysteine moiety, particularly the methylene protons, and would also show characteristic aromatic proton signals.

Similarly, ¹³C NMR provides information on the carbon skeleton. For N-acetylcysteine, typical chemical shifts are observed for the methyl carbon (~23 ppm), the methylene carbon (~27 ppm), the alpha-carbon (~57 ppm), and the carbonyl carbons (~173-177 ppm). nih.gov The presence of the 2-bromophenyl group would introduce signals in the aromatic region of the ¹³C NMR spectrum.

¹H NMR Data for N-Acetyl-L-cysteine in DMSO-d₆: chemicalbook.com

| Assignment | Shift (ppm) |

| COOH | 13 |

| NH | 8.19 |

| CH | 4.385 |

| CH₂ | 2.84, 2.74 |

| SH | 2.432 |

| CH₃ | 1.885 |

UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The N-acetyl-L-cysteine molecule itself does not have strong absorption in the UV-visible region. However, the introduction of the 2-bromophenyl group, which is an aromatic chromophore, would result in characteristic UV absorption bands.

The analysis of related mercapturic acids often involves derivatization to produce a chromophore that can be detected by UV/Vis spectroscopy. nih.gov For N-Acetyl-S-(2-bromophenyl)-L-cysteine, direct UV detection is possible due to the aromatic ring. The maximum absorption wavelength (λmax) would be expected in the UV region, and this property is often exploited for quantification in HPLC-UV methods. researchgate.net For example, in the analysis of N-acetyl-l-cysteine and its impurities, UV detection was used for the quantification of the main component. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformational aspects of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule like N-acetyl-S-(2-bromophenyl)-L-cysteine, which contains a chiral center at the α-carbon of the cysteine residue, CD spectroscopy can provide valuable information about its three-dimensional structure in solution.

While specific experimental CD spectra for N-Acetyl-S-(2-bromophenyl)-L-cysteine are not widely available in the cited literature, the technique's application to related N-acetyl-L-cysteine (NAC) derivatives has been documented. For instance, Vibrational Circular Dichroism (VCD), an infrared analogue of CD, has been used to determine the conformation of N-acetyl-L-cysteine when adsorbed on gold nanoparticles. northeastern.edunih.gov Such studies show that the amide and carboxyl groups of the molecule play a significant role in the resulting chiroptical signals.

For N-Acetyl-S-(2-bromophenyl)-L-cysteine, a CD spectrum would be expected to show Cotton effects (positive or negative peaks) in the regions where its chromophores absorb light. The key chromophores are the phenyl ring from the S-(2-bromophenyl) group and the amide and carboxyl groups of the N-acetyl-cysteine backbone. The attachment of the bulky, electron-rich 2-bromophenyl group to the sulfur atom would significantly influence the electronic environment of the chiral center, leading to a unique CD signature that could be used for conformational analysis and to distinguish it from other stereoisomers or related compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-acetyl-S-(2-bromophenyl)-L-cysteine would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Although a specific, published spectrum for N-acetyl-S-(2-bromophenyl)-L-cysteine was not identified in the search, the expected spectral features can be inferred from the analysis of its parent compound, N-acetyl-L-cysteine (NAC), and the substituent, bromobenzene (B47551). sigmaaldrich.comchemicalbook.comchemicalbook.com The substitution of the thiol hydrogen with the 2-bromophenyl group would lead to the disappearance of the S-H stretching band and the appearance of bands characteristic of the aromatic ring.

The table below outlines the expected characteristic FT-IR absorption bands for N-acetyl-S-(2-bromophenyl)-L-cysteine.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |

| N-H (Amide) | Stretching | 3400-3200 | Position can indicate hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3100-3000 | Characteristic of the bromophenyl group. |

| C-H (Aliphatic) | Stretching | 3000-2850 | From the acetyl and cysteine backbone. |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | A strong absorption band. scielo.br |

| C=O (Amide I) | Stretching | 1680-1630 | A strong band, characteristic of the amide group. researchgate.net |

| N-H (Amide II) | Bending | 1570-1515 | A characteristic band of secondary amides. researchgate.net |

| C=C (Aromatic) | Stretching | 1600-1450 | Multiple bands expected for the phenyl ring. |

| C-Br | Stretching | 700-500 | Indicates the presence of the bromo-substituent. |

| C-S | Stretching | 700-600 | Thioether linkage. |

This table is based on standard infrared spectroscopy correlation tables and data from related compounds like N-acetyl-L-cysteine and bromobenzene. scielo.brresearchgate.netresearchgate.netopensciencepublications.comnist.gov

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used in analytical chemistry to convert a compound into a product with improved properties for separation and detection. For a molecule like N-acetyl-S-(2-bromophenyl)-L-cysteine, derivatization can enhance its detectability by spectrophotometric or fluorescence detectors and improve its chromatographic behavior.

Pre-column and Post-column Derivatization

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the chromatographic system, whereas post-column derivatization occurs after the analyte has been separated on the column but before it reaches the detector. These strategies are particularly useful for compounds that lack a strong chromophore or fluorophore.

N-acetyl-S-(2-bromophenyl)-L-cysteine, as a mercapturic acid, can be analyzed by targeting its carboxylic acid functional group. Common derivatization reagents for carboxylic acids include those that introduce a fluorescent tag, significantly lowering the limit of detection.

Common Derivatization Reagents for Thiols and Carboxylic Acids:

N-(1-pyrenyl)maleimide (NPM): This reagent reacts with the free sulfhydryl group of cysteine-containing molecules to form highly fluorescent adducts. psu.edusemanticscholar.org While N-acetyl-S-(2-bromophenyl)-L-cysteine has a blocked thiol group, this reagent is relevant for analyzing its potential precursors or related metabolites.

Monobromobimane (Thiolyte® MB): Another fluorescence labeling agent for thiols, which could be used for related compounds in a sample matrix. capes.gov.br

o-Phthalaldehyde (B127526) (OPA): Often used with a thiol co-reagent (like N-acetyl-L-cysteine itself), OPA reacts with primary amines to form fluorescent isoindole derivatives. nih.gov This would require hydrolysis of the N-acetyl group of the target molecule to expose the primary amine of the cysteine backbone.

While specific protocols for N-acetyl-S-(2-bromophenyl)-L-cysteine are not detailed in the provided results, methods developed for other mercapturic acids or N-acetylcysteine often involve derivatization to enhance fluorescence or improve ionization for mass spectrometry. psu.edunih.gov

Chiral Derivatization for Stereoisomer Analysis

The analysis of stereoisomers is critical in pharmaceutical and metabolic studies, as different enantiomers can have distinct biological activities and metabolic fates. mdpi.com N-acetyl-S-(2-bromophenyl)-L-cysteine is chiral due to the L-cysteine moiety. If a racemic mixture were present (containing both the L- and D-forms), chiral derivatization would be necessary to separate the enantiomers on a standard (non-chiral) chromatographic column.

This technique involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. This reaction produces a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional chromatography, such as reversed-phase HPLC.

A common strategy for chiral derivatization of amino acid-related compounds involves the use of o-phthaldialdehyde (OPA) in conjunction with a chiral thiol. nih.gov For example, reacting an amino acid enantiomer mixture with OPA and an enantiomerically pure thiol like N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC) creates fluorescent diastereomeric isoindoles that can be readily separated. nih.govresearchgate.netresearchgate.net This approach could be adapted for N-acetyl-S-(2-bromophenyl)-L-cysteine, likely after hydrolysis to expose the amine group.

Another CDA, 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), has been used for the derivatization and subsequent enantiomeric separation of cysteine. unige.ch Such fluorogenic reagents could potentially be applied to the stereoisomer analysis of the target compound. The resulting diastereomers can then be quantified, allowing for the determination of the enantiomeric excess or ratio in a sample.

Method Validation and Quality Control in Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of N-acetyl-S-(2-bromophenyl)-L-cysteine in research, particularly in biological matrices, a rigorous validation process is essential to ensure the reliability and accuracy of the results. ijper.orgresearchgate.net Quality control (QC) procedures are then implemented to ensure the validated method performs consistently over time. nih.govmdpi.commerckmillipore.comthermofisher.com

A typical validation for a quantitative HPLC or LC-MS method for N-acetyl-S-(2-bromophenyl)-L-cysteine would include the following parameters, often following guidelines from the International Council for Harmonisation (ICH). researchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity studies. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery studies in the matrix. | Recovery typically within 80-120% (or 85-115%) of the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). | RSD of results should remain within acceptable limits. |

Quality Control (QC) in Practice: During routine analysis, QC samples are prepared at multiple concentration levels (low, medium, and high) and analyzed alongside unknown samples in each analytical batch. nih.gov The results from the QC samples are compared against predefined acceptance criteria to validate the performance of the analytical run. This ensures the continued accuracy and precision of the data being generated for the unknown samples. nih.govmdpi.comthermofisher.com

Mechanistic Investigations of Reactions Involving N Acetyl S 2 Bromophenyl L Cysteine

Reaction Kinetics and Intermediates

The study of reaction kinetics for N-acetyl-L-cysteine (NAC) and its analogues reveals the rates and underlying steps of their chemical transformations. A key area of this research is the identification of transient species, which are short-lived molecules that form during a reaction.

Kinetic studies on N-acetyl-L-cysteine (NAC), a parent compound to S-substituted analogues, show complex reaction patterns, particularly in the presence of metal ions and oxygen. The autoxidation (reaction with atmospheric oxygen) of thiols like NAC is often catalyzed by redox-active transition metals such as copper and iron. mdpi.com

The interaction between NAC and copper(II) ions, for instance, demonstrates a strong catalytic effect on its autoxidation. mdpi.com Kinetic profiles of such reactions can be unusual; under certain conditions, the reaction can exhibit simultaneous zero-order and first-order kinetics. mdpi.com This suggests a multi-step process where the formation of an intermediate species is the rate-determining step. mdpi.com In some cases, particularly at physiological pH, the copper-catalyzed autoxidation of NAC shows sigmoidal kinetics, which points to an autocatalytic process where a product of the reaction accelerates the reaction itself. mdpi.com

The rate of copper-catalyzed aerobic oxidation of NAC appears to be faster than that of glutathione (B108866) (GSH) but slower than that of cysteine. oup.com The susceptibility of cysteine analogues to oxidation is influenced by the pKa of their thiol group; a higher pKa, as seen in NAC (9.5-9.9) compared to cysteine (8.3-8.5), corresponds to a higher resistance to oxidation. frontiersin.org Oxidation of NAC by agents like potassium permanganate (B83412) can lead to the formation of disulfides, sulfinic acid, and sulfonic acid. researchgate.net

During the reaction of N-acetyl-L-cysteine with copper(II) ions, several transient species have been identified using spectroscopic methods like UV/Vis absorption and circular dichroism (CD). mdpi.com In acidic aqueous solutions, the reaction leads to the formation of intermediates with distinct absorption maxima at 233 nm and 302 nm. mdpi.com These intermediates, which accumulate in the initial, oxygen-independent phase of the reaction, are proposed to be disulfide-bridged dicopper(I) complexes. mdpi.com

Further into the reaction, a second, autocatalytic phase is observed, characterized by the appearance of another chiral intermediate. This transient species displays two positive Cotton effects at 280 nm and 333 nm and an intense negative one at 305 nm in CD spectroscopy. mdpi.com These transient compounds are otherwise stable for hours in the reaction solution but are rapidly oxidized by radical species. mdpi.com The spectral data are consistent with the formation of various copper(I)-disulfide complexes. mdpi.com

A variety of transient species have been reported for the reactions of Cu²⁺ with various thiols, with absorption maxima generally appearing in the 300-350 nm range. For NAC specifically, transient species with absorption maxima at 303, 330, and 350 nm have been noted. nih.gov These are often unstable copper(II)-thiolates that undergo internal electron transfer from sulfur to copper. nih.gov Other proposed hypothetical transients include mixed-valence Cu(I)-Cu(II) complexes and complexes of copper with thiyl radicals. nih.gov

Molecular Interactions and Binding Mechanisms

The functional groups within N-acetyl-S-(2-bromophenyl)-L-cysteine and its analogues, such as the thiol (or thioether), carboxyl, and amide groups, enable a variety of molecular interactions. These include complexation with metal ions, adsorption onto surfaces, and binding to biological macromolecules.

N-acetyl-L-cysteine and its derivatives are known to form stable complexes with various metal ions, an ability often referred to as chelation. mdpi.com The interaction is particularly notable with copper (Cu). Studies show that NAC specifically complexes with copper(II), but not significantly with zinc(II) or iron(III), to generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.gov This pro-oxidant activity stems from the redox cycling of copper facilitated by the thiol group. mdpi.commdpi.com

Spectroscopic and theoretical studies on the complexes of NAC with Ni²⁺, Cu²⁺, and Zn²⁺ reveal that the metal ions bind to two NAC molecules, coordinating via the sulfur atoms. researchgate.net The stability of these complexes typically follows the Irving-Williams series: Cu²⁺ > Ni²⁺ > Zn²⁺. researchgate.net In the presence of copper, NAC can modulate cellular copper and zinc concentrations. nih.gov While NAC is often monodentate, binding only through its thiolate group, it can sometimes act as a bidentate ligand, coordinating through both the sulfur and an oxygen atom. nih.gov

| Interaction Aspect | Observation | Reference |

|---|---|---|

| Specificity | NAC shows specific complexation with Cu(II) over Zn(II) or Fe(III). | nih.gov |

| Reaction Product | The NAC/Cu(II) complex generates reactive oxygen species (ROS), particularly H₂O₂. | nih.govresearchgate.net |

| Coordination | Metal ions typically bind to NAC in a 1:2 molar ratio (metal:ligand) via the sulfur atoms. | researchgate.net |

| Intermediates | Formation of transient disulfide-bridged dicopper(I) complexes and other Cu-thiolate species. | mdpi.comnih.gov |

| Effect on Cellular Metals | NAC treatment can reduce the cellular concentration of copper and zinc. | nih.gov |

The principles of surface adsorption for N-acetyl-cysteine analogues can be understood from studies of NAC on gold surfaces. The adsorption process is typically rapid initially, followed by slower secondary processes. unige.chnih.gov Using techniques like attenuated total reflection infrared (ATR-IR) spectroscopy, it has been shown that after the initial adsorption, some of the adsorbed molecules undergo deprotonation of their carboxylic acid groups. unige.chnih.gov

Furthermore, shifts in vibrational frequencies, such as the C=O stretching and amide II bands, indicate the formation of hydrogen-bonding interactions within the layer of adsorbed molecules. nih.gov The orientation of the molecule on the surface can also be determined. For NAC on gold, the amide group is tilted away from the surface, while the carboxylic acid group is positioned close to the surface. unige.chnih.gov This proximity to the gold surface is thought to assist in its deprotonation. nih.gov The adsorption process is spontaneous and involves a mix of chemical and physical adsorption mechanisms, leading to the formation of a stable protective layer. mdpi.com

N-acetyl-L-cysteine and its derivatives can interact with biological macromolecules, primarily proteins, through several mechanisms. One key interaction is the reduction of disulfide bonds within proteins. mdpi.comresearchgate.net The thiol group of NAC can break S-S bridges, altering protein structure and function. researchgate.netunimi.it

Another significant interaction is related to protein binding in plasma. NAC has been shown to displace L-cysteine from plasma proteins in a concentration-dependent manner. nih.govresearchgate.net This action increases the concentration of free, unbound cysteine in the plasma, which can then become available for cellular processes. nih.gov For instance, cysteine plasma protein binding can decrease from 85% to nearly 0% with increasing concentrations of NAC. nih.gov This displacement is a rapid process, with a significant portion of endogenous cysteine becoming unbound within minutes of incubation with NAC. nih.gov These interactions highlight the role of NAC analogues in modulating the redox state and availability of key amino acids and proteins in a biological environment. mdpi.comnih.gov

Enzymatic Reaction Mechanisms

Catalytic Mechanisms of Mercapturate Pathway Enzymes

The conversion of bromobenzene (B47551) to N-acetyl-S-(2-bromophenyl)-L-cysteine involves a multi-step enzymatic cascade. Each enzyme in the mercapturate pathway has a distinct catalytic mechanism that facilitates the progression to the final water-soluble and excretable product. tandfonline.comnih.gov

Glutathione Transferases (GSTs): The initial and rate-limiting step is the conjugation of the electrophilic metabolite of bromobenzene, bromobenzene oxide, with glutathione (GSH). tandfonline.comnih.gov This reaction is catalyzed by glutathione transferases (GSTs). The catalytic mechanism of GSTs involves the activation of the thiol group of GSH to a more nucleophilic thiolate anion (GS-). nih.govnih.gov This is achieved through the interaction of GSH with a basic residue in the enzyme's active site, which facilitates the deprotonation of the thiol. The resulting thiolate then performs a nucleophilic attack on the electrophilic carbon of the bromobenzene oxide, leading to the formation of a glutathione S-conjugate. nih.govbrynmawr.edu The reaction proceeds via a random sequential kinetic mechanism where both substrates, GSH and the electrophilic species, bind to the enzyme before the reaction occurs. mdpi.com

γ-Glutamyltransferase (GGT): Following its formation, the glutathione S-conjugate is transported out of the cell where it is metabolized by γ-glutamyltransferase (GGT), an enzyme located on the cell surface. mdpi.comnih.gov GGT catalyzes the removal of the γ-glutamyl moiety from the glutathione conjugate. mdpi.comresearchgate.net The catalytic mechanism of GGT is a classic example of a ping-pong mechanism. researchgate.net The enzyme first binds the glutathione conjugate, and the γ-glutamyl group is transferred to a nucleophilic residue in the active site (specifically, the N-terminal threonine), forming a covalent γ-glutamyl-enzyme intermediate and releasing the cysteinylglycine (B43971) conjugate. mdpi.comresearchgate.netqmul.ac.uk In the second step, an acceptor molecule, which can be water (hydrolysis) or an amino acid/dipeptide (transpeptidation), attacks the intermediate, releasing the γ-glutamyl moiety and regenerating the free enzyme. mdpi.comnih.gov

Dipeptidases: The resulting S-(2-bromophenyl)-L-cysteinylglycine is then cleaved by various membrane-bound dipeptidases. nih.govmdpi.com These enzymes are metalloproteases that catalyze the hydrolysis of the peptide bond between the cysteine and glycine (B1666218) residues. The catalytic mechanism involves the coordination of the dipeptide substrate to a metal ion, typically zinc, in the active site. A water molecule, activated by the metal ion and a nearby basic residue, acts as a nucleophile, attacking the carbonyl carbon of the peptide bond and leading to its cleavage. researchgate.net This releases glycine and the S-(2-bromophenyl)-L-cysteine conjugate.

Cysteine S-conjugate N-acetyltransferase (NAT8): The final step in the formation of N-acetyl-S-(2-bromophenyl)-L-cysteine is the N-acetylation of S-(2-bromophenyl)-L-cysteine. nih.govwikipedia.org This reaction is catalyzed by the microsomal enzyme cysteine S-conjugate N-acetyltransferase, also known as N-acetyltransferase 8 (NAT8). nih.govnih.gov The catalytic mechanism involves the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the amino group of the cysteine conjugate. wikipedia.org The two substrates, the S-substituted L-cysteine and acetyl-CoA, bind to the enzyme, and the acetyl group is transferred to the amino group of the cysteine moiety, forming the final mercapturic acid and releasing Coenzyme A. wikipedia.orguniprot.org

Stereoselectivity in Enzymatic Adduct Formation

Stereoselectivity is a critical aspect of enzymatic reactions, often leading to the preferential formation of one stereoisomer over another. In the context of N-acetyl-S-(2-bromophenyl)-L-cysteine formation, stereoselectivity is primarily introduced during the initial glutathione S-transferase-catalyzed conjugation step.

The metabolic activation of bromobenzene produces an epoxide, bromobenzene 3,4-oxide, which is prochiral. The enzymatic addition of glutathione to this epoxide can result in the formation of different stereoisomers. nih.gov Studies on the metabolism of bromobenzene have shown that the formation of glutathione conjugates is stereoselective. nih.gov The specific stereochemistry of the resulting adduct is dependent on the particular GST isoenzyme involved in the catalysis. This initial stereoselective conjugation dictates the stereochemistry of all subsequent metabolites in the mercapturate pathway, including the final product, N-acetyl-S-(2-bromophenyl)-L-cysteine. The subsequent enzymes in the pathway, GGT, dipeptidases, and NAT8, generally act on the L-cysteine moiety and are not known to alter the stereochemistry established at the bromophenyl ring.

Substrate Specificity and Affinity

The enzymes of the mercapturate pathway exhibit broad substrate specificity, allowing them to process a wide variety of xenobiotics, yet they also possess specific affinities for their respective substrates.

γ-Glutamyltransferase (GGT): GGT exhibits broad specificity for the γ-glutamyl donor, accepting a variety of glutathione S-conjugates. nih.govnih.gov The enzyme primarily recognizes the γ-glutamyl portion of the molecule. mdpi.com Kinetic studies with various glutathione conjugates have shown Km values in the micromolar range, indicating a high affinity for these substrates. nih.govnih.gov For instance, the Km of human GGT1 for reduced glutathione is approximately 11 µM. nih.gov It is expected that S-(2-bromophenyl)glutathione would also be a high-affinity substrate for GGT.

Dipeptidases: Similar to GGT, dipeptidases involved in the mercapturate pathway have a relatively broad substrate specificity for L-cysteinylglycine S-conjugates. Their primary requirement is the dipeptide structure for cleavage.

Cysteine S-conjugate N-acetyltransferase (NAT8): NAT8 is responsible for the final acetylation step and shows a clear specificity for S-substituted L-cysteines. nih.govnih.gov It does not acetylate other physiological amines or amino acids. nih.gov The enzyme has a notable affinity for aromatic cysteine conjugates. For example, the Km value of human NAT8 for S-benzyl-L-cysteine was determined to be 64 µM. nih.gov This suggests that S-(2-bromophenyl)-L-cysteine, being an S-aryl-L-cysteine, would also be a suitable substrate with a comparable affinity for NAT8.

Computational and Theoretical Studies on N Acetyl S 2 Bromophenyl L Cysteine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and predict various properties of a molecule. These calculations are based on solving the Schrödinger equation, typically using approximations to make it feasible for complex molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov For cysteine-related compounds, DFT is used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.netpreprints.org A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.net These studies can elucidate the stability of different molecular conformations and predict how the molecule will interact with other species. mdpi.com

High-Level Ab Initio Calculations (e.g., G3, G4)

High-level ab initio methods, such as Gaussian-n (G3, G4) theories, are composite techniques that aim for very high accuracy in calculating thermochemical properties like enthalpies of formation and reaction energies. While computationally intensive, they provide benchmark data that can be used to validate results from less demanding methods like DFT. Such calculations have been applied to amino acids to establish accurate energetic data. conicet.gov.ar

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy gap between them (the HOMO-LUMO gap) is a critical parameter for assessing chemical reactivity and kinetic stability. mdpi.com A small gap suggests the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For a substituted cysteine derivative, this analysis would reveal how the bromophenyl group influences the molecule's electron-donating or accepting capabilities.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding or reactions with biological targets.

Prediction of Spectroscopic Properties

Quantum chemical calculations are routinely used to predict spectroscopic data. By calculating the vibrational frequencies using DFT, one can simulate the infrared (IR) and Raman spectra of a molecule. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the peaks observed in UV-Visible spectroscopy. These theoretical spectra are crucial for interpreting and assigning experimental results.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov

Conformational Analysis and Dynamics